molecular formula C29H31N3O5S2 B2865516 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-32-9

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2865516
CAS RN: 865174-32-9
M. Wt: 565.7
InChI Key: KKCBWFPMAQEXCP-FLWNBWAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C29H31N3O5S2 and its molecular weight is 565.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Compounds containing quinoline, benzothiazole, and sulfonyl groups have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For example, Patel et al. (2009) synthesized bioactive molecules incorporating fluoro-substituted benzothiazoles and evaluated them for various biological activities, suggesting the potential use of such compounds in developing new pharmacological agents (Patel et al., 2009).

Anticancer and Antiproliferative Activities

Derivatives of quinoline and benzothiazole have been investigated for their anticancer properties. Shao et al. (2014) reported on the synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and evaluated their antiproliferative activities against several human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Shao et al., 2014).

Cytotoxicity and Psychotropic Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and characterized for their psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, and antimicrobial actions, indicating their potential for further pharmacological development (Zablotskaya et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of new compounds with structural similarities, including the presence of sulfonyl and quinoline or benzothiazole moieties, have also been explored for their antimicrobial efficacy. This indicates a potential research direction for exploring the antimicrobial properties of the compound (Patel & Patel, 2010).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O5S2/c1-3-36-19-18-31-26-16-13-23(37-4-2)20-27(26)38-29(31)30-28(33)22-11-14-24(15-12-22)39(34,35)32-17-7-9-21-8-5-6-10-25(21)32/h5-6,8,10-16,20H,3-4,7,9,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBWFPMAQEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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